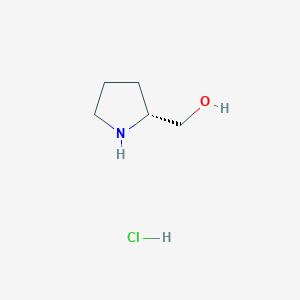

(R)-2-Pyrrolidinemethanol Hydrochloride

Descripción

Significance in Stereochemistry and Chirality

Chirality is a fundamental property in stereochemistry where a molecule is non-superimposable on its mirror image, much like a person's left and right hands. These mirror-image forms are known as enantiomers. In biological systems, this structural difference is critical, as receptors and enzymes often interact with only one specific enantiomer of a molecule. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in fields like medicinal chemistry and materials science. researchgate.net

(R)-2-Pyrrolidinemethanol and its derivatives play a crucial role in controlling stereochemical outcomes. They are widely employed as chiral auxiliaries , which are stereogenic groups temporarily incorporated into a substrate to direct a reaction to produce a specific stereoisomer. wikipedia.org The inherent chirality of the pyrrolidine (B122466) derivative guides the approach of reagents, leading to a diastereoselective transformation. After the reaction, the auxiliary can be removed and often recovered for reuse. acs.org

Furthermore, these compounds are pivotal as chiral ligands in asymmetric catalysis. sigmaaldrich.com They coordinate to a metal center, creating a chiral catalyst that can enantioselectively transform a large amount of substrate into a desired product. The pyrrolidine scaffold's structure can be readily modified, allowing for the fine-tuning of steric and electronic properties to optimize catalytic efficiency and selectivity for various reactions. nih.govresearchgate.net For instance, C₂-symmetric 2,5-disubstituted pyrrolidine derivatives have been successfully used as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with high enantiomeric excess. rsc.org

The effectiveness of these derivatives is demonstrated in their ability to create a defined three-dimensional space that biases the reaction pathway. Chiral pyrrolidines with a hydrogen-bonding donor in the C-2 side chain, such as a hydroxyl group, can activate and orient substrates through the formation of hydrogen bonds, while bulkier derivatives can shield one face of a reactant, forcing an attack from the less hindered direction. nih.gov

Historical Context of Pyrrolidine-Based Chiral Catalysts

The ascent of pyrrolidine-based structures in asymmetric catalysis is a significant chapter in the development of organic chemistry. The journey began with the recognition of the catalytic potential of the parent amino acid, proline. The use of proline as a simple, naturally occurring, and efficient organocatalyst for asymmetric transformations marked the dawn of a new era in catalysis, moving beyond a reliance on metal-based systems. nih.gov Proline's effectiveness is attributed to its secondary amine, which forms enamines with carbonyl compounds, and its carboxylic acid group, which acts as an internal acid/base co-catalyst to control the stereochemistry. nih.gov

Building on the success of proline, researchers began to explore its derivatives to overcome limitations such as poor solubility in organic solvents and to enhance catalytic activity and selectivity. nih.gov This led to the development of prolinol ((S)- or (R)-2-Pyrrolidinemethanol), which retains the core chiral scaffold but replaces the carboxylic acid with a hydroxymethyl group. sigmaaldrich.com This modification opened new avenues for its use as a chiral building block and ligand.

A major breakthrough came with the development of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi in the early 2000s. nih.gov These catalysts, derived from prolinol, demonstrated remarkable efficiency and enantioselectivity in a wide range of reactions, including Michael additions and aldol (B89426) reactions. The bulky diarylmethyl group and the silyl ether provided a well-defined and sterically demanding chiral pocket, proving highly effective at controlling the stereochemical outcome. nih.gov

Since these pioneering developments, the pyrrolidine scaffold has been extensively modified, leading to a vast library of catalysts tailored for specific applications. researchgate.net Researchers have synthesized variants with different substituents at various positions on the ring to fine-tune their catalytic performance. acs.orgnih.gov This evolution from the simple amino acid proline to sophisticated, highly engineered pyrrolidine derivatives illustrates a key theme in modern synthetic chemistry: the rational design of catalysts to achieve high levels of control over chemical reactivity and stereoselectivity. researchgate.net

Research Findings: Pyrrolidine Derivatives in Asymmetric Catalysis

The following table summarizes the performance of various chiral pyrrolidine-based ligands in the asymmetric addition of diethylzinc to different benzaldehydes. This reaction is a benchmark for testing the effectiveness of chiral catalysts in creating enantiomerically enriched secondary alcohols.

| Ligand | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Benzaldehyde | 95 | 96 | R |

| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | p-Chlorobenzaldehyde | 92 | 94 | R |

| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | m-Chlorobenzaldehyde | 90 | 95 | R |

| N-methyl-(2R,5R)-bis(diphenylhydroxymethyl)pyrrolidine | Benzaldehyde | 85 | 45 | R |

| N-methyl-(2R,5R)-bis(diphenylhydroxymethyl)pyrrolidine | p-Chlorobenzaldehyde | 88 | 20 | S |

| N-methyl-(2R,5R)-bis(diphenylhydroxymethyl)pyrrolidine | m-Chlorobenzaldehyde | 86 | 25 | S |

Data sourced from a study on C₂-symmetric 2,5-disubstituted pyrrolidine derivatives. rsc.org The results highlight how modifications to the ligand structure dramatically influence both the yield and the enantioselectivity of the reaction, and in some cases, can even invert the configuration of the product.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[(2R)-pyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXXCGIUQGFYIX-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692820 | |

| Record name | [(2R)-Pyrrolidin-2-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143767-55-9 | |

| Record name | [(2R)-Pyrrolidin-2-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis Routes for (R)-2-Pyrrolidinemethanol Hydrochloride

The controlled synthesis of (R)-2-Pyrrolidinemethanol hydrochloride with high enantiopurity is crucial for its applications. Methodologies primarily rely on leveraging the chirality of readily available starting materials.

Enantioselective Pathways from Chiral Precursors

A primary and efficient route to enantiomerically pure (R)-2-Pyrrolidinemethanol involves the reduction of the naturally occurring chiral amino acid, D-proline. wikipedia.org This method capitalizes on the inherent stereochemistry of the starting material to produce the desired (R)-enantiomer. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). wikipedia.orgontosight.ai The process maintains the stereochemical integrity of the chiral center, providing a direct and reliable pathway to (R)-prolinol.

The synthesis can be summarized by the following reaction scheme:

D-Proline → (R)-2-Pyrrolidinemethanol

| Precursor | Reagent | Product | Key Advantage |

| D-Proline | Lithium Aluminum Hydride (LiAlH₄) | (R)-2-Pyrrolidinemethanol | High stereoselectivity, readily available chiral precursor. wikipedia.orgontosight.ai |

This approach is favored due to the low cost and high optical purity of D-proline, making it an economically viable method for producing enantiomerically pure (R)-2-Pyrrolidinemethanol.

Salt Formation and Purification Strategies

Once the free base, (R)-2-Pyrrolidinemethanol, is synthesized, it is converted to its hydrochloride salt to improve stability and ease of handling. This is typically achieved by treating the amino alcohol with hydrochloric acid. The resulting salt precipitates and can be isolated by filtration.

Purification of the hydrochloride salt is critical to achieving the high purity required for catalytic and synthetic applications. Recrystallization is the most common method employed. The choice of solvent system is crucial for effective purification. For similar chiral pyrrolidine (B122466) hydrochlorides, solvent systems such as methanol-ether have been successfully used. In other cases, recrystallization from a mixture of hexanes and ethyl acetate (B1210297) has proven effective for purifying related compounds, yielding analytically pure product as a solid. The selection of the appropriate solvent or solvent mixture depends on the solubility characteristics of the hydrochloride salt and any impurities present. Chiral purification techniques like stripping crystallization can also be employed to enhance enantiomeric purity, achieving purities greater than 99% from racemic or enantiomerically enriched mixtures. nih.govsemanticscholar.orgnih.gov

Synthesis of Chiral Derivatives for Catalytic Applications

(R)-2-Pyrrolidinemethanol serves as a foundational scaffold for the synthesis of a variety of chiral derivatives that are highly effective as organocatalysts in asymmetric synthesis.

Preparation of α,α-Diaryl-2-pyrrolidinemethanols and their Salts

α,α-Diaryl-2-pyrrolidinemethanols are a prominent class of organocatalysts derived from prolinol. nih.gov The synthesis of (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol is a well-established procedure. A practical two-step synthesis has been developed starting from (R)-proline. orgsyn.org A common method involves the reaction of a proline derivative with an excess of a Grignard reagent, such as phenylmagnesium chloride. google.com

A representative synthesis is detailed below:

| Reactant 1 | Reactant 2 | Product | Yield |

| N-benzyl-L-proline benzyl (B1604629) ester | Phenylmagnesium chloride | N-benzyl-α,α-diphenylprolinol | Not specified |

| N-benzyl-α,α-diphenylprolinol | H₂/Pd-C | α,α-diphenyl-L-prolinol | Not specified |

Another procedure involves reacting a solution of phenylmagnesium chloride in tetrahydrofuran (B95107) with a proline derivative, followed by treatment with concentrated hydrochloric acid to yield the product. chemicalbook.comchemicalbook.com This method has been reported to produce (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol in high yield. chemicalbook.comchemicalbook.com The resulting diarylprolinol can then be converted to its hydrochloride salt.

Synthesis of Trimethylsilyl (B98337) Ether Derivatives

To modulate the catalytic activity and solubility of diarylprolinols, the hydroxyl group can be protected, often as a trimethylsilyl (TMS) ether. chemdad.com These TMS-protected derivatives are also powerful organocatalysts.

The synthesis of (R)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine is achieved through the silylation of (R)-(+)-α,α-diphenylprolinol. This reaction is typically carried out using a silylating agent like trimethylsilyl triflate under mild conditions.

| Starting Material | Reagent | Product | Yield |

| (R)-(+)-α,α-diphenylprolinol | Trimethylsilyl triflate | (R)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | ~99% |

This high-yielding reaction provides a straightforward method to access these valuable catalysts. The purification is generally performed using column chromatography.

Multicomponent Reaction Approaches to Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like pyrrolidines from simple starting materials in a single step. researchgate.net Asymmetric MCRs have been developed for the diastereoselective synthesis of functionalized pyrrolidines.

One such example involves a titanium tetrachloride (TiCl₄)-promoted reaction between an optically active phenyldihydrofuran, an N-tosyl imino ester, and a nucleophile like allyltrimethylsilane. nih.gov This reaction proceeds with high diastereoselectivity to afford a substituted pyrrolidine derivative as a single diastereomer. nih.gov

| Component 1 | Component 2 | Component 3 | Promoter | Product | Diastereomeric Ratio | Yield |

| Optically active phenyldihydrofuran | N-tosyl imino ester | Allyltrimethylsilane | TiCl₄ | Functionalized pyrrolidine | Single diastereomer | 72% nih.gov |

This approach demonstrates the power of MCRs to rapidly generate complex and stereochemically defined pyrrolidine structures, which can serve as precursors to novel catalysts and biologically active molecules.

Sustainable and Scalable Production Methods

The industrial production of fine chemicals and pharmaceutical intermediates is under growing pressure to become more sustainable and efficient. For (R)-2-Pyrrolidinemethanol Hydrochloride, this involves developing synthetic routes that are not only economically viable but also minimize environmental impact and are amenable to large-scale manufacturing. Key advancements in this area include the integration of green chemistry principles and the adoption of continuous flow technologies.

Green Chemistry Principles in Synthesis

The synthesis of (R)-2-Pyrrolidinemethanol often starts from the naturally occurring amino acid, (R)-proline, which is an abundant and renewable feedstock. The application of green chemistry principles focuses on improving the sustainability of the crucial reduction step of the carboxylic acid group.

Traditionally, this reduction is achieved using stoichiometric hydride reagents like lithium aluminum hydride (LiAlH₄). This method suffers from poor atom economy, generates significant amounts of waste, and involves hazardous, pyrophoric reagents, making it unsuitable for sustainable, large-scale production.

Modern approaches prioritize catalytic hydrogenation, which utilizes molecular hydrogen as the reductant, producing only water as a byproduct. This significantly improves the atom economy and reduces the environmental impact. The choice of catalyst and solvent are critical aspects of developing a green synthetic process. Heterogeneous catalysts, such as ruthenium or platinum-molybdenum oxides on supports like alumina, are preferred as they can be easily separated from the reaction mixture and potentially recycled. researchgate.net

The selection of a solvent is also a key consideration. While water is the greenest solvent, the solubility of starting materials and intermediates can be a challenge. Research has explored various organic solvents, with a preference for those that are less hazardous and bio-based, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org

The effectiveness of these green approaches can be quantified using metrics like Process Mass Intensity (PMI), which calculates the ratio of the total mass of materials used (water, solvents, reagents, raw materials) to the mass of the final product. A lower PMI indicates a more sustainable and efficient process. For instance, comparing catalytic hydrogenation to stoichiometric reductions for a similar ester-to-alcohol transformation reveals a significant improvement in sustainability. rsc.org

| Parameter | Lithium Aluminum Hydride (LAH) Reduction | Sodium Borohydride (NaBH₄) Reduction | Catalytic Hydrogenation (e.g., Ru-based) |

|---|---|---|---|

| Reagent Type | Stoichiometric | Stoichiometric | Catalytic |

| Byproducts | Aluminum salts (waste) | Borate salts (waste) | Water (benign) |

| Safety Concerns | Pyrophoric, highly reactive with water | Generates flammable H₂ gas on contact with acid | Requires handling of H₂ gas under pressure |

| Process Mass Intensity (PMI) rsc.org | 52 | 133 | 14 |

Continuous Flow Reaction Systems

Continuous flow chemistry has emerged as a powerful technology for the safe, scalable, and efficient production of chemical compounds. Instead of using large batch reactors, reagents are pumped through small-diameter tubes or channels where the reaction occurs. This methodology offers significant advantages for the synthesis of (R)-2-Pyrrolidinemethanol.

Key benefits of continuous flow systems include:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. This is particularly advantageous when using high-pressure hydrogen gas for catalytic hydrogenation or handling other reactive intermediates.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields, better selectivity, and reduced side reactions.

Scalability: Increasing production capacity is achieved by either running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel. This avoids the complex and often unpredictable challenges of scaling up batch reactors.

Integration of Catalysis: Flow systems are ideally suited for use with heterogeneous catalysts. The catalyst can be packed into a column (a packed-bed reactor), and the reactant solution flows through it, simplifying product isolation and enabling catalyst reuse over extended periods.

The catalytic hydrogenation of a proline ester, a key intermediate in the synthesis of (R)-2-Pyrrolidinemethanol, is well-suited to a continuous flow process. A solution of the ester in a suitable solvent can be mixed with hydrogen gas and passed through a heated packed-bed reactor containing a heterogeneous catalyst. Such systems have demonstrated high yields and significant throughput for analogous ester reductions. rsc.org Furthermore, multi-step syntheses can be "telescoped" in continuous flow, where the output from one reactor is fed directly into the next, eliminating the need for intermediate work-up and purification steps, thereby saving time, solvents, and energy. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Complex, requires re-optimization | Straightforward (longer run time or numbering-up) |

| Heat Transfer | Inefficient, risk of hot spots | Excellent, precise temperature control |

| Safety (with H₂) | Large headspace of flammable gas | Small reactor volume, minimal gas holdup |

| Catalyst Handling | Filtration required for each batch | Contained in a packed-bed, allows for extended reuse |

| Example Throughput (Ester Reduction) rsc.org | Dependent on reactor size and cycle time | 3.7 g/h demonstrated in a lab-scale system |

Fundamental Principles and Applications in Asymmetric Catalysis

(R)-2-Pyrrolidinemethanol Hydrochloride as a Chiral Ligand and Auxiliary

The efficacy of (R)-2-Pyrrolidinemethanol in asymmetric synthesis is largely attributable to its structure, which features a stereogenic center at the C2 position of the pyrrolidine (B122466) ring. This chiral backbone is instrumental in creating a three-dimensional arrangement that can effectively differentiate between the prochiral faces of a substrate or control the trajectory of an incoming reagent.

As a chiral ligand, (R)-2-Pyrrolidinemethanol coordinates with a metal center to form a chiral catalyst complex. The design and modification of this basic scaffold are crucial for achieving high levels of enantioselectivity. Modifications are typically made to the hydroxyl and amine groups to tune the steric and electronic properties of the resulting ligand.

Further modifications can involve creating C2-symmetrical pyrrolidines, which are considered privileged ligands in metal catalysis. nih.gov For instance, phosphoramidite (B1245037) ligands incorporating a chiral pyrrolidine unit have been developed for enantioselective cycloaddition reactions. nih.gov The rationale behind these modifications is to create a well-defined chiral pocket around the metal's active site, which sterically hinders one approach of the substrate, thereby favoring the formation of one enantiomer over the other. The rigidity of the pyrrolidine ring, combined with bulky substituents introduced during modification, enhances the facial discrimination and leads to higher enantioselectivity. nih.govmdpi.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a synthetic transformation. wikipedia.org (R)-2-Pyrrolidinemethanol and its derivatives are used in this capacity, where the chiral fragment biases the reactivity of the substrate towards a specific stereochemical pathway. After the reaction, the auxiliary is cleaved from the product and can often be recovered for reuse.

The principle of stereocontrol by a chiral auxiliary relies on its ability to create a diastereomeric intermediate that exhibits facial selectivity. The inherent chirality of the auxiliary blocks one face of the reactive molecule, forcing the reagent to attack from the less sterically hindered face. wikipedia.org For example, when attached to a carbonyl compound to form an enolate, the bulky and rigid structure of the pyrrolidine-based auxiliary can effectively shield one of the enolate's prochiral faces, directing alkylation or aldol (B89426) addition reactions with high diastereoselectivity. C2-symmetrical 2,5-disubstituted pyrrolidines have been broadly utilized as effective chiral auxiliaries in a variety of chemical transformations. nih.gov

The predictable stereocontrol offered by such auxiliaries is a powerful tool in asymmetric synthesis, enabling the construction of complex molecules with multiple stereocenters in a controlled manner.

Organocatalysis Mediated by Pyrrolidinemethanol Derivatives

In recent years, organocatalysis—the use of small organic molecules as catalysts—has become a major pillar of asymmetric synthesis, with pyrrolidine-based structures playing a central role. nih.gov Derivatives of (R)-2-Pyrrolidinemethanol, particularly those with bulky silyl (B83357) ether modifications on the hydroxymethyl group, are highly effective organocatalysts for a range of carbon-carbon bond-forming reactions. nih.gov

Many reactions catalyzed by pyrrolidinemethanol derivatives proceed via an enamine mechanism. In this pathway, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chirality of the catalyst is transferred to the enamine, creating a chiral nucleophile. This enamine then attacks an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. nih.gov This catalytic cycle allows for the enantioselective formation of new carbon-carbon bonds. nih.govnih.gov

The widely accepted mechanism involves several key steps:

Enamine Formation: The chiral pyrrolidine catalyst condenses with a carbonyl compound. nih.gov

Nucleophilic Attack: The resulting chiral enamine adds to an electrophile (e.g., an α,β-unsaturated ketone or another aldehyde). nih.gov

Hydrolysis: The resulting iminium intermediate is hydrolyzed to release the chiral product and regenerate the amine catalyst. nih.gov

The asymmetric aldol reaction is a powerful method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are key structural motifs in many natural products. nih.govresearchgate.net Pyrrolidinemethanol derivatives are excellent catalysts for direct asymmetric aldol reactions between ketones and aldehydes. researchgate.net For instance, α,α-dialkylprolinol silyl ethers, in cooperation with a metal salt and a Brønsted acid, can catalyze the cross-aldol reaction between two different unmodified aldehydes, achieving high levels of diastereo- and enantioselectivity. rsc.org

The stereochemical outcome is rationalized by the formation of a sterically constrained transition state. The bulky substituent on the catalyst directs the electrophilic aldehyde to a specific face of the chiral enamine, leading to the preferential formation of one enantiomer. nih.gov

Below is a table summarizing representative research findings for asymmetric aldol reactions catalyzed by pyrrolidinemethanol derivatives.

| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Diastereomeric Ratio (anti:syn) |

| (S)-2-(Pyrrolidinylmethyl)pyrrolidine | 2-Methyl-2-phenyl-1,3-dioxan-5-one | Cyclohexanone | 95 | 98 | >99:1 |

| Prolinol Silyl Ether-CuI-PhCO₂H | Propanal | 2-Hexynal | 81 | 99 | >20:1 |

| Prolinol Silyl Ether-CuI-PhCO₂H | Isovaleraldehyde | Phenylpropynal | 90 | >99 | 12:1 |

Data sourced from multiple studies to illustrate the effectiveness of pyrrolidinemethanol-derived catalysts. researchgate.netrsc.org

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.org The use of chiral pyrrolidinemethanol derivatives as organocatalysts allows this reaction to be performed with high enantioselectivity. nih.govrsc.org The reaction proceeds through the formation of a chiral enamine from a donor aldehyde or ketone, which then adds to the Michael acceptor (e.g., a nitroalkene). nih.govunibo.it

The stereoselectivity is controlled by the chiral environment of the catalyst. The bulky groups on the pyrrolidine catalyst effectively shield one face of the enamine, directing the Michael acceptor to the opposite face and thereby controlling the absolute stereochemistry of the newly formed stereocenter. nih.gov Silylated perhydroindolinylmethanol, a complex pyrrolidine derivative, has been shown to be an effective organocatalyst in the asymmetric Michael reaction of aldehydes to nitroalkenes. unibo.it

The following table presents data from various studies on asymmetric Michael additions mediated by these catalysts.

| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) |

| Silylated Perhydroindolinylmethanol | Propanal | β-Nitrostyrene | 94 | 98 | 96:4 |

| (S)-N-Tritylpyrrolidine-2-carboxamide | Cyclohexanone | β-Nitrostyrene | 85 | 95 | 70:30 |

| Pyrrolidinemethanol Trimethylsilyl (B98337) Ether | Various Aldehydes | 4-Tosylaminobut-2-enoates | ~78 | up to 93 | Not Reported |

Data compiled from studies on various pyrrolidinemethanol and related derivatives to show catalytic efficiency. unibo.itnih.gov

Iminium Ion Catalysis Mechanisms

Iminium ion catalysis is a cornerstone of organocatalysis, providing a powerful strategy for the activation of α,β-unsaturated carbonyl compounds towards nucleophilic attack. nih.govrsc.org This activation is achieved through the reversible formation of an iminium ion by the condensation of a chiral secondary amine catalyst, such as one derived from (R)-2-Pyrrolidinemethanol, with an α,β-unsaturated aldehyde or ketone. nih.govrsc.org The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, thereby enhancing the electrophilicity of the β-carbon and facilitating reactions with a wide range of nucleophiles. rsc.org This process mimics the activation provided by Lewis acids but offers the significant advantage of being operable in the presence of moisture and air. nih.gov

The catalytic cycle begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the substrate, followed by dehydration to form the key iminium ion intermediate. After the nucleophile adds to the β-carbon of the activated iminium ion, the resulting enamine is hydrolyzed, regenerating the chiral catalyst and furnishing the functionalized carbonyl product. nobelprize.org The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst, which effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face.

Activation of Carbonyl Compounds

The activation of α,β-unsaturated carbonyl compounds via iminium ion formation is a fundamental concept in organocatalysis. rsc.org Chiral secondary amines, often derived from natural amino acids like proline, react with enals or enones to form a transient, protonated iminium ion. rsc.orgmdpi.com This process significantly lowers the LUMO energy of the unsaturated system, making the β-carbon more susceptible to attack by weak nucleophiles. rsc.orgmdpi.com

The mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to yield the iminium ion. The presence of a co-catalyst, typically a Brønsted acid, is often required to facilitate the dehydration step and promote the formation of the active catalytic species. mdpi.com The geometry of the iminium ion, particularly the orientation of the substituent on the chiral catalyst, plays a crucial role in establishing the stereochemical control of the subsequent nucleophilic addition. The catalyst's structure creates a sterically hindered environment that directs the nucleophile to attack from the less hindered face of the molecule, leading to the formation of a specific enantiomer. nih.gov Computational studies have been employed to understand the relative stabilities of various iminium ions and to predict the predominant species in a reaction mixture, aiding in catalyst design and reaction optimization. acs.orgresearchgate.net

Allylation and Cycloaddition Reactions

Iminium ion catalysis has been successfully applied to a variety of carbon-carbon bond-forming reactions, including allylation and cycloaddition reactions. nobelprize.org In these transformations, the enhanced electrophilicity of the β-carbon of the α,β-unsaturated carbonyl compound, activated as an iminium ion, allows it to react with various nucleophiles, including allylic reagents and dienes. nobelprize.org

In asymmetric cycloaddition reactions, such as the Diels-Alder reaction, the iminium ion acts as an activated dienophile. mdpi.com The condensation of a chiral amine catalyst with an α,β-unsaturated aldehyde generates a low-LUMO iminium ion that readily engages with a diene. mdpi.com The chiral catalyst controls the facial selectivity of the cycloaddition, leading to the formation of enantioenriched cyclic products. nobelprize.org This strategy has been employed to synthesize a wide range of complex carbocyclic and heterocyclic scaffolds. nih.gov

Similarly, the conjugate addition of allylic nucleophiles to iminium ions provides a direct route to chiral molecules containing an allyl group at the β-position. The stereochemistry of the newly formed stereocenter is determined by the chiral catalyst, which directs the approach of the allylic nucleophile. These reactions showcase the versatility of iminium ion catalysis in constructing stereochemically rich molecules from simple starting materials.

Oxazaborolidine Catalysis in Asymmetric Reductions

Oxazaborolidine catalysts, particularly those derived from chiral amino alcohols like (R)-2-Pyrrolidinemethanol (prolinol), are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.govwikipedia.org This method, famously known as the Corey-Bakshi-Shibata (CBS) reduction, utilizes a catalytic amount of the oxazaborolidine in conjunction with a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethylsulfide (BH3·SMe2). nrochemistry.comwikipedia.orgwikipedia.org

The active catalyst is formed in situ from the reaction of the chiral amino alcohol with the borane reagent. organic-chemistry.org The mechanism involves the coordination of the Lewis acidic boron atom of the oxazaborolidine to the carbonyl oxygen of the ketone. nrochemistry.comyoutube.com Simultaneously, the borane reductant coordinates to the Lewis basic nitrogen atom of the oxazaborolidine. nrochemistry.comyoutube.com This ternary complex brings the ketone and the hydride source into close proximity within a chiral environment, facilitating a highly stereoselective intramolecular hydride transfer. nrochemistry.comyoutube.comalfa-chemistry.com

The predictability and high enantioselectivity (often >95% ee) of the CBS reduction have made it a widely used tool in organic synthesis, including the production of pharmaceutical intermediates. wikipedia.orgalfa-chemistry.com The stereochemical outcome of the reduction can be reliably predicted based on the stereochemistry of the chiral amino alcohol used to generate the catalyst. alfa-chemistry.com

Ketone Reduction Strategies

The asymmetric reduction of prochiral ketones is a fundamental transformation for accessing chiral secondary alcohols, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. nih.govwikipedia.org The Corey-Bakshi-Shibata (CBS) reduction provides a robust and highly enantioselective method for this purpose, employing oxazaborolidine catalysts derived from chiral β-amino alcohols. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The key to the success of this strategy lies in the formation of a well-defined transition state. The ketone coordinates to the Lewis acidic boron of the catalyst in a manner that places the larger substituent (RL) in a pseudo-equatorial position to minimize steric interactions, while the smaller substituent (RS) occupies a pseudo-axial position. nrochemistry.comyoutube.com The borane, activated by coordination to the catalyst's nitrogen atom, then delivers a hydride to the carbonyl carbon via a six-membered ring transition state. nrochemistry.comyoutube.comalfa-chemistry.com This face-selective hydride transfer results in the formation of the chiral alcohol with high enantiomeric excess. nrochemistry.comyoutube.com

The reaction is applicable to a broad range of ketone substrates, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones. wikipedia.org The efficiency and selectivity of the reduction can be influenced by the choice of borane source and the specific structure of the oxazaborolidine catalyst. wikipedia.orgorganic-chemistry.org While the catalyst exhibits good air and moisture stability, the reaction is typically conducted under anhydrous conditions to achieve optimal results, as water can affect the enantiomeric excess. nrochemistry.comyoutube.com

Below is a table summarizing the results of the CBS reduction for various ketones using a catalyst derived from (R)-prolinol.

| Ketone Substrate | Borane Source | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|

| Acetophenone | BH3·SMe2 | 97% | 95% |

| 1-Tetralone | BH3·THF | 96% | 98% |

| Propiophenone | BH3·SMe2 | 95% | 92% |

| Cyclohexyl methyl ketone | BH3·THF | 94% | 90% |

Hybrid Catalytic Systems and Heterogenization

While homogeneous organocatalysts derived from (R)-2-Pyrrolidinemethanol have demonstrated remarkable success, their separation from the reaction mixture and subsequent reuse can be challenging. To address this, significant research has focused on the development of hybrid catalytic systems and the heterogenization of these catalysts. Immobilizing the active pyrrolidine motif onto solid supports combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of recovery and recyclability).

Supported Pyrrolidine Catalysts

The immobilization of pyrrolidine-based organocatalysts onto solid supports represents a key strategy for developing more sustainable and economically viable catalytic processes. rsc.org These supported catalysts can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse over multiple catalytic cycles. Various materials have been explored as supports, including polymers, silica, and magnetic nanoparticles.

One approach involves the synthesis of chiral porous polymers where the pyrrolidine unit is incorporated directly into the polymer framework. rsc.org For instance, a pyrrolidine-based chiral porous polymer (Py-CPP) has been constructed using a "bottom-up" strategy through a Sonogashira–Hagihara coupling reaction. rsc.org This method ensures that the catalytic sites are uniformly distributed throughout the porous material. The resulting Py-CPP has been shown to be an effective heterogeneous organocatalyst for asymmetric Michael additions in water, affording products with high yields and enantioselectivities. rsc.org

The performance of these supported catalysts is often comparable to their homogeneous counterparts, with the added benefit of enhanced stability and recyclability. The porous nature of these supports can also create a unique microenvironment around the catalytic sites, sometimes leading to improved catalytic performance compared to the homogeneous system. The development of robust and efficient supported pyrrolidine catalysts is a promising area of research for the practical application of organocatalysis in large-scale synthesis.

Advantages in Catalyst Recovery and Reuse

The immobilization of pyrrolidine-based catalysts can be achieved through various methods, including covalent bonding or non-covalent interactions like self-assembly onto a resin support. nih.gov These strategies convert the catalyst into a heterogeneous form, which is easily separable from the reaction medium, allowing for its reuse over multiple reaction cycles. nih.gov Porous organic polymers (POPs) have emerged as a particularly effective support platform due to their high surface area, adjustable pore volumes, and the potential for high catalyst loading. uva.es

Detailed research findings have demonstrated the practical benefits of this approach. In one study, a pyrrolidine derivative catalyst was immobilized on a resin through chirality-driven self-assembly. nih.govrsc.org This heterogeneous catalyst was used in an aldol reaction and could be recycled multiple times. nih.govrsc.org While its catalytic efficiency and enantioselectivity decreased after eight cycles, the catalyst could be renewed. nih.govrsc.org This was achieved by washing the resin with an EDTA solution to remove the depleted catalyst, followed by recharging the support with a fresh batch of the pyrrolidine catalyst, thereby restoring its original activity. rsc.org

The following table presents data from the aforementioned aldol reaction study, comparing the performance of the fresh, used, and renewed immobilized catalyst.

| Catalyst State | Recycle Number | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Fresh Catalyst | 1 | 6 | 91 |

| Used Catalyst | 8 | 8 | 84 |

| Renewed Catalyst | 1 (after renewal) | 6 | 90 |

| Renewed Catalyst | 3 (after renewal) | 6 | 92 |

Another innovative approach involves the creation of L-prolinol-based chiral eutectic mixtures, which act as sustainable, recyclable solvents with inherent catalytic activity. rsc.orgrsc.org In a study on the asymmetric conjugate addition of ketones to nitroolefins, a chiral liquid formed from L-prolinol and glycolic acid was successfully recovered and reused over several cycles with only a minimal loss of performance. rsc.orgrsc.org This method merges the role of the catalyst and the solvent, further streamlining the process and reducing waste. rsc.org

The core advantage of these strategies lies in the facile recovery and potential for reuse, which addresses a primary drawback of homogeneous organocatalysis. nih.govnih.gov By anchoring the catalytically active (R)-2-pyrrolidinemethanol moiety to a solid or creating a recyclable liquid phase, its operational lifetime is extended, contributing to more sustainable and economically favorable chemical manufacturing. nih.govrsc.org

Stereoselective Applications Beyond Carbon Carbon Bond Formation

Stereoselective Synthesis of Oligonucleotide Analogs

The structural rigidity and defined stereochemistry of the pyrrolidine (B122466) ring make its derivatives attractive scaffolds for the synthesis of modified oligonucleotides, such as peptide nucleic acids (PNAs). PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudo-peptide chain. The stereochemistry of the building blocks used in PNA synthesis can significantly influence their hybridization properties with complementary nucleic acid strands.

Research into chiral PNAs has explored the incorporation of pyrrolidine-based units to create conformationally constrained analogs. For instance, the synthesis of pyrrolidine-based chiral positively charged DNA analogues has been reported, involving the synthesis of (2R,4R)-thymin-1-ylpyrrolidine-N-acetic acid. nih.gov This building block, which possesses a defined stereochemistry at two centers of its pyrrolidine ring, was incorporated into PNA and PNA:DNA chimeras to study their binding properties with complementary DNA and RNA sequences. nih.gov While this specific example does not directly utilize (R)-2-pyrrolidinemethanol, it highlights the principle of using chiral pyrrolidine derivatives to impart specific stereochemical features to oligonucleotide analogs, a strategy where (R)-2-pyrrolidinemethanol could serve as a valuable starting material for the synthesis of similar chiral monomers.

Chiral Separation and Recognition Mechanisms

The enantiomers of (R)-2-pyrrolidinemethanol and its derivatives are widely employed as chiral selectors in various enantioseparation techniques, most notably in chiral ligand-exchange chromatography (CLEC).

Chiral Ligand-Exchange Chromatography (CLEC) is a powerful technique for the separation of enantiomers, particularly for compounds that can act as ligands, such as amino acids and their derivatives. In CLEC, a chiral selector, often a chiral ligand complexed with a metal ion (commonly Cu(II)), is used either as a mobile phase additive or coated onto a stationary phase. The separation is based on the differential stability of the transient diastereomeric complexes formed between the enantiomers of the analyte and the chiral selector-metal complex.

While many studies have focused on the use of L-proline and its derivatives (the (S)-enantiomers) as chiral selectors, the principles of chiral recognition are applicable to the (R)-enantiomers as well. Proline and its derivatives, including prolinol, are effective chiral selectors due to their ability to form stable five-membered chelate rings with metal ions, leaving two other coordination sites available for interaction with the analyte. The stereochemistry of the pyrrolidine ring creates a chiral environment that leads to differences in the stability of the diastereomeric ternary complexes formed with the enantiomers of the analyte, thus enabling their separation.

The general mechanism for chiral separation of amino acids using a proline-based chiral selector in CLEC can be summarized as follows:

| Step | Description |

| 1. Formation of Chiral Selector Complex | The chiral selector, such as a derivative of (R)-2-pyrrolidinemethanol, forms a complex with a metal ion, typically Cu(II), in the mobile phase or on the stationary phase. |

| 2. Ligand Exchange | The enantiomers of the analyte, which are also ligands, displace solvent molecules from the coordination sphere of the chiral selector-metal complex. |

| 3. Formation of Diastereomeric Complexes | Transient diastereomeric ternary complexes are formed between the chiral selector-metal complex and each enantiomer of the analyte. |

| 4. Differential Stability | Due to steric and/or electronic interactions, one diastereomeric complex is more stable than the other. |

| 5. Enantioseparation | The enantiomer that forms the more stable complex is retained longer on the column, leading to its separation from the other enantiomer. |

The molecular basis for enantiodiscrimination in CLEC using proline-based chiral selectors lies in the three-dimensional structure of the diastereomeric ternary complexes. The chiral environment created by the (R)-2-pyrrolidinemethanol ligand dictates a preferred orientation for the analyte enantiomers to minimize steric hindrance and maximize favorable interactions.

The key interactions that contribute to the differential stability of the diastereomeric complexes include:

Steric Repulsion: The bulky substituents on both the chiral selector and the analyte will orient themselves to minimize steric clashes. The fixed stereochemistry of the pyrrolidine ring of the selector forces the substituents of the analyte enantiomers into different spatial arrangements, leading to varying degrees of steric repulsion.

Hydrogen Bonding: The hydroxyl group of (R)-2-pyrrolidinemethanol and functional groups on the analyte can participate in hydrogen bonding, which can be stereoselective.

For prolinol-based chiral selectors, the chiral recognition is often attributed to the rigidity of the pyrrolidine ring and the specific orientation of the hydroxymethyl group, which can influence the coordination geometry and steric interactions within the ternary complex. While detailed molecular modeling studies specifically for (R)-2-pyrrolidinemethanol as a chiral selector are not extensively available, the principles derived from studies on L-proline and its derivatives provide a strong foundation for understanding its enantiodiscriminating capabilities. researchgate.net

Stereoselective Synthesis of Pyrrolidine-Containing Pharmaceutical Precursors

(R)-2-Pyrrolidinemethanol is a valuable chiral building block for the stereoselective synthesis of various pharmaceutical compounds and their precursors. nih.gov The pyrrolidine scaffold is a common structural motif in many biologically active molecules. nih.govmdpi.com The use of an enantiomerically pure starting material like (R)-2-pyrrolidinemethanol allows for the synthesis of the target molecule with the desired stereochemistry, which is often crucial for its pharmacological activity.

One notable example where a stereochemically defined pyrrolidine ring is a key structural feature is in the antiarrhythmic drug Vernakalant. While various synthetic routes to Vernakalant have been developed, some strategies focus on the stereoselective construction of the pyrrolidine moiety. For instance, one reported synthesis of Vernakalant involves the intermolecular cyclization of an amine with (R)-2-hydroxysuccinic acid to form a succinimide (B58015) intermediate. nih.gov Subsequent reduction of this intermediate yields the desired pyrrolidine ring with the correct stereochemistry, which is then elaborated to afford Vernakalant hydrochloride. nih.gov This approach highlights the importance of introducing the correct chirality early in the synthetic sequence to obtain the enantiomerically pure final product.

The following table summarizes the key steps in a stereoselective synthesis of a Vernakalant precursor that establishes the required stereocenter for the pyrrolidine ring:

| Step | Reaction | Key Reagent/Intermediate | Stereochemical Outcome |

| 1 | Intermolecular Cyclization | Amine precursor and (R)-2-hydroxysuccinic acid | Formation of a chiral succinimide intermediate with the desired (R) configuration at the future 3-position of the pyrrolidine ring. |

| 2 | Reduction | A suitable reducing agent | Reduction of the succinimide to the corresponding pyrrolidine, preserving the stereochemistry established in the previous step. |

This example illustrates how chiral precursors, in this case derived from (R)-2-hydroxysuccinic acid, are utilized to construct the stereochemically defined pyrrolidine core of a pharmaceutical agent. (R)-2-Pyrrolidinemethanol, as a readily available chiral building block, represents an alternative and potentially more direct starting material for the synthesis of such pyrrolidine-containing pharmaceutical precursors.

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of computational investigations into organocatalysis. nih.gov It offers a favorable balance between accuracy and computational cost for the large systems typical of catalytic reactions. nih.gov For reactions catalyzed by proline and its derivatives, DFT has been extensively used to map out the potential energy surfaces of reaction mechanisms, most notably the enamine and iminium ion pathways in transformations like the aldol (B89426), Mannich, and Michael reactions. nih.govresearchgate.netwikipedia.orglibretexts.org

The catalytic cycle, as elucidated by DFT, typically begins with the formation of an enamine intermediate from the reaction of the secondary amine of the catalyst and a carbonyl donor (e.g., a ketone). researchgate.net This is followed by the stereochemistry-determining carbon-carbon bond formation step, where the enamine attacks a carbonyl acceptor (e.g., an aldehyde). The cycle concludes with the hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst. anu.edu.au DFT calculations have been instrumental in confirming that the reaction proceeds through such an enamine intermediate, a mechanism analogous to that of natural class I aldolase (B8822740) enzymes. acs.orgresearchgate.net Studies have explored various facets of this pathway, including the initial complexation of reactants, the formation of carbinolamine and iminium intermediates, and the final hydrolysis step. nih.govacs.org

In proline-catalyzed aldol reactions, the C-C bond formation step is generally considered to be both rate-determining and stereocontrolling. researchgate.netrsc.org DFT calculations focus on the four possible transition states arising from the syn or anti conformation of the enamine and the attack on the Re or Si face of the aldehyde. rsc.org The seminal Houk-List model, supported by extensive DFT calculations, posits a six-membered, chair-like transition state featuring a hydrogen bond between the catalyst's acidic proton (from the carboxylic acid in proline, or the hydroxyl group in prolinol) and the aldehyde's carbonyl oxygen. rsc.orgnih.gov This hydrogen bond is crucial for stabilizing the transition state and orienting the reactants to achieve high stereoselectivity. mdpi.com

Calculations have quantified the activation free energies for key steps, revealing the energetic landscape of the catalytic cycle. For instance, in the reaction between proline and propanal, the activation energies for carbinolamine, iminium, and enamine formation have been calculated to be 17.0, 15.3, and 26.2 kcal/mol, respectively. nih.gov The energy barriers calculated using methods like B3LYP/6-31G** have shown good agreement with experimental results, successfully explaining the origin of catalysis and stereoselectivity. researchgate.net

Calculated Activation Energies for Proline-Catalyzed Aldol Reaction Steps

| Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|

| Carbinolamine Formation (Proline + Propanal) | 17.0 | B3LYP/6-31+G(d,p) |

| Iminium Formation (Proline + Propanal) | 15.3 | B3LYP/6-31+G(d,p) |

| Enamine Formation (Proline + Propanal) | 26.2 | B3LYP/6-31+G(d,p) |

| C-C Bond Formation (Acetone + Acetaldehyde) | 11.1 (in DMSO) | DFT |

Computational methods have proven powerful in predicting the stereochemical outcomes of asymmetric reactions. nih.gov By calculating the relative energies of the diastereomeric transition states, the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products can be predicted. The transition state with the lowest energy corresponds to the major product formed.

For catalysts like (R)-2-Pyrrolidinemethanol, the stereoselectivity is governed by the specific geometry of the transition state. The Houk-List model explains that the preferred transition state minimizes steric repulsion and maximizes stabilizing interactions. rsc.org For example, in the aldol reaction, the attack of the enamine on one face of the aldehyde is sterically favored, leading to the observed enantiomer. DFT calculations can precisely model these subtle energetic differences, which are often less than 2 kcal/mol, to predict the correct stereoisomer. nih.gov

Molecular Dynamics Simulations for Solvent Effects

While gas-phase DFT calculations provide fundamental mechanistic insights, reactions in solution are significantly influenced by the solvent. mdpi.com Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates and selectivities. acs.orgresearchgate.netmdpi.com Molecular dynamics (MD) simulations, which model the explicit movement of solvent molecules around the solute over time, are increasingly used to capture these dynamic effects. osti.govnih.gov

MD simulations reveal the specific solvation structure around the catalytic complex, highlighting the role of hydrogen bonding and other solute-solvent interactions. nih.govnih.gov For proline-catalyzed reactions, which are often run in polar aprotic solvents like DMSO, MD simulations can show how solvent molecules explicitly participate in proton transfer steps or stabilize charged intermediates like zwitterions and iminium ions. acs.orgresearchgate.net This explicit treatment is an improvement over implicit solvent models (continuum models), which represent the solvent as a uniform dielectric medium and may not capture specific, short-range interactions. researchgate.netrsc.org Combining MD simulations with DFT (in QM/MM or AIMD approaches) provides a powerful multiscale method to study reactions in a realistic condensed-phase environment. nih.gov

Analysis of Non-Covalent Interactions in Catalytic Cycles

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are the primary drivers of stereoselectivity in organocatalysis. mdpi.comrsc.org While the key hydrogen bond in the Houk-List model is paramount, other, more subtle NCIs also contribute to the stability of the favored transition state. rsc.orgresearchgate.net

Computational tools like the Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions in the transition state structures obtained from DFT calculations. researchgate.net This analysis has revealed stabilizing NCH···O interactions between the pyrrolidine (B122466) ring's C-H bonds and the developing alkoxide in the transition state. rsc.org Furthermore, dispersion interactions, which are attractive forces arising from instantaneous fluctuations in electron density, have been shown to be crucial for accurately calculating the relative energies of transition states. researchgate.net Neglecting these interactions can sometimes lead to incorrect predictions of stereoselectivity. Therefore, modern DFT studies often employ functionals that are corrected for dispersion effects (e.g., B3LYP-D3). researchgate.net

Computational Studies on Iminium Ion Stability and Exchange Equilibria

The formation of iminium ions is a key step in many organocatalytic reactions, particularly in Michael additions to α,β-unsaturated aldehydes. nih.gov The stability of these iminium ions relative to hydrolysis or exchange with other carbonyl compounds present in the reaction mixture is crucial for the efficiency of the catalytic cycle. acs.orgacs.org

DFT calculations (e.g., using the M06-2X functional) have been employed to systematically study the thermodynamics of iminium ion formation and exchange. nih.govacs.org These studies compute the relative energies of equilibria where the catalyst is transferred between two different carbonyl compounds. The results allow for a ranking of the tendency of various aldehydes and ketones to form iminium ions with a given pyrrolidine-based catalyst. acs.org This information is vital for predicting which iminium species will predominate in a reaction medium containing multiple carbonyl groups, thereby influencing reaction outcomes and the potential for side reactions. nih.govacs.orgresearchgate.net The stability is influenced by factors such as conjugation and the electronic and steric properties of substituents on both the carbonyl compound and the catalyst. nih.govresearchgate.net

Relative Stability of Pyrrolidine-Derived Iminium Ions

| Catalyst Type | Predicted Stability Order in Polar Solvents | Computational Method |

|---|---|---|

| Various Pyrrolidine Derivatives | O-tert-butyldiphenylsilylprolinol > Pyrrolidine > O-methylprolinol > Jørgensen-Hayashi catalyst > Methyl prolinate > MacMillan-1 catalyst | M06-2X/CPCM |

Derivatization Strategies and Structure Activity Relationships in Catalysis

Modification of the Pyrrolidine (B122466) Ring and Hydroxyl Group

The versatility of the (R)-2-pyrrolidinemethanol scaffold lies in the numerous possibilities for its chemical modification. Both the pyrrolidine ring and the exocyclic hydroxyl group can be altered to modulate the catalyst's steric and electronic properties.

Pyrrolidine Ring Modifications:

N-Functionalization: The secondary amine of the pyrrolidine ring is a common site for modification. It can be functionalized with various groups to introduce new catalytic functionalities or steric bulk. For instance, attaching hydrogen-bond donating moieties like thiourea (B124793) or squaramide groups transforms the simple pyrrolidinemethanol into a bifunctional catalyst capable of activating both the nucleophile and the electrophile simultaneously. mdpi.comnih.gov

C2-Substitution: The C2 position, which bears the methanol (B129727) group, is critical for stereocontrol. Introducing bulky substituents at this position, such as large aryl or silyl (B83357) ether groups on the hydroxyl moiety, creates a sterically demanding chiral environment. nih.gov This is exemplified by the highly successful diarylprolinol silyl ether catalysts.

Hydroxyl Group Modifications:

The hydroxyl group is a key functional handle for derivatization. Its conversion into other functional groups is a primary strategy for tuning catalyst performance.

Etherification: One of the most common modifications is the conversion of the hydroxyl group into a silyl ether, famously used in Hayashi-Jørgensen and other diarylprolinol-based catalysts. tcichemicals.com This not only increases steric bulk but also modulates the electronic properties and solubility of the catalyst.

Esterification and Carbamoylation: The hydroxyl group can be acylated or converted into a carbamate, allowing for the introduction of a wide range of functional groups. nih.gov

Replacement: In some strategies, the hydroxyl group can be replaced with other functionalities, such as amino or sulfonylamido groups, to introduce different types of hydrogen-bonding interactions. nih.gov

Table 1: Common Derivatization Strategies for the (R)-2-Pyrrolidinemethanol Scaffold

| Modification Site | Strategy | Example Functional Group | Primary Purpose |

|---|---|---|---|

| Pyrrolidine Nitrogen | N-Alkylation / N-Arylation | Benzyl (B1604629), Phenyl | Modify steric bulk and basicity |

| Pyrrolidine Nitrogen | N-Acylation | Thiourea, Squaramide | Introduce hydrogen-bonding capability |

| C4-Position | Substitution | -OH, -NH2, -OTBS | Alter ring conformation and add H-bonding sites |

| Hydroxyl Group | Etherification | -OSi(CH3)3, -OSi(C6H5)2(t-Bu) | Increase steric hindrance and tune electronics |

| Hydroxyl Group | Replacement | -NHTf, -NH2 | Introduce alternative H-bonding donors |

Impact of Substituents on Catalytic Efficiency and Stereocontrol

The structure-activity relationship (SAR) in (R)-2-pyrrolidinemethanol-derived catalysts is a direct consequence of the interplay between electronic and steric effects imparted by the various substituents. These factors govern the catalyst's ability to activate substrates and to control the stereochemical outcome of the reaction.

The electronic nature of the substituents on the catalyst framework can significantly influence the reaction by altering the acidity or basicity of the catalytically active groups. This modulation affects the catalyst's interaction with the electrophile and nucleophile.

For example, in bifunctional catalysts where a hydrogen-bond donating group (e.g., thiourea or squaramide) is attached to the pyrrolidine scaffold, the acidity of the N-H protons is critical. Experimental measurements have shown that squaramide-based catalysts are generally more acidic than their thiourea counterparts. mdpi.com This increased acidity can lead to stronger activation of the electrophile through hydrogen bonding, resulting in higher reaction rates and, in some cases, different selectivity profiles. mdpi.comnih.gov The introduction of electron-withdrawing or electron-donating groups on aryl rings attached to the scaffold can further fine-tune these acidic properties, thereby controlling the electrophilicity of the activated substrate. nih.gov

Steric hindrance is arguably the most critical factor for achieving high enantioselectivity in catalysis using (R)-2-pyrrolidinemethanol derivatives. The fundamental principle involves creating a well-defined, three-dimensional chiral pocket around the active site. nih.gov This pocket selectively allows the substrate to approach from one direction while blocking the alternative approach, thus dictating the stereochemistry of the product. nih.govrsc.org

Bulky groups are strategically placed to shield one of the two faces of the transiently formed enamine or iminium ion intermediate. nih.gov The size and positioning of these steric-directing groups are paramount. For instance, in diarylprolinol silyl ether catalysts, the two large aryl groups and the bulky silyl ether group create a highly congested environment that effectively controls the facial selectivity of the electrophile's attack. nih.gov

Quantitative structure-activity relationship (QSAR) studies have employed steric parameters, such as Sterimol values, to correlate the size of substituents with observed enantioselectivity. nih.gov These studies have shown that increasing the steric bulk (e.g., the B5 parameter) of the catalyst can positively correlate with higher enantiomeric excess, confirming the crucial role of steric hindrance in achieving effective stereocontrol. nih.gov

Table 2: Impact of Substituent Effects on Catalysis

| Effect | Structural Feature | Mechanism of Action | Impact on Catalysis |

|---|---|---|---|

| Electronic | Electron-withdrawing groups on H-bond donor | Increases acidity of N-H protons | Enhanced activation of electrophile, potentially higher reaction rates |

| Electronic | Substituents on the pyrrolidine ring | Modulates basicity of the nitrogen atom | Affects rate of enamine/iminium ion formation |

| Steric | Bulky groups at the C2-position (e.g., diaryl silyl ethers) | Creates a chiral pocket, shields one face of the reactive intermediate | High enantioselectivity by directing electrophile attack |

| Steric | Substituents on the N-functionalization moiety | Restricts rotational freedom and substrate approach | Improved stereocontrol and diastereoselectivity |

Rational Design of Next-Generation Pyrrolidinemethanol Catalysts

The insights gained from extensive structure-activity relationship studies have paved the way for the rational design of new and improved catalysts. Rather than relying on trial-and-error, modern catalyst development employs a more systematic approach, often guided by computational chemistry and data-driven modeling. ethz.ch

The goal is to build upon the (R)-2-pyrrolidinemethanol scaffold by incorporating structural motifs that are predicted to enhance performance. This involves:

Computational Modeling: Techniques like Density Functional Theory (DFT) are used to model the transition states of catalyzed reactions. researchgate.net These calculations help researchers understand the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the catalyst and substrates that determine selectivity. nih.gov By analyzing these interactions, modifications can be proposed to stabilize the desired transition state over undesired ones, leading to higher enantioselectivity.

Data-Driven Approaches: By compiling libraries of catalysts and their performance data in various reactions, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov These models use statistical methods and machine learning to identify key structural descriptors (e.g., steric parameters, electronic properties) that correlate with high yield and enantioselectivity. nih.gov This information can then be used to predict the efficacy of novel, yet-to-be-synthesized catalyst structures.

Bifunctional and Multi-functional Design: A key design principle is the combination of different catalytic modes into a single molecule. For example, integrating the enamine-forming capability of the pyrrolidine ring with a hydrogen-bond donor, a Lewis acid, or a phase-transfer element can lead to synergistic effects and access to new reaction pathways. nih.gov

This rational, design-oriented approach accelerates the discovery of next-generation catalysts with superior activity, broader substrate scope, and higher selectivity, moving beyond simple analogues to truly innovative molecular designs. mdpi.comethz.ch

Industrial and Pharmaceutical Relevance in Fine Chemical Synthesis

Intermediate in Pharmaceutical and Agrochemical Synthesis

As a versatile chiral intermediate, (R)-2-Pyrrolidinemethanol Hydrochloride is integral to the synthesis of a variety of pharmacologically active compounds. google.com Its pyrrolidine (B122466) scaffold is a common feature in many drugs, and its specific (R)-configuration is often essential for biological activity. nih.gov

Key therapeutic areas where this intermediate is employed include:

Growth Hormone Secretagogue Receptor (GHSR) Agonists: Research has detailed the discovery and optimization of a novel series of GHSR agonists derived from (R)-prolinol, the parent compound of (R)-2-Pyrrolidinemethanol Hydrochloride. nih.gov These agonists are investigated for their potential in treating conditions related to growth hormone deficiency.

Cathepsin K Inhibitors: The pyrrolidine structure is a key element in the design of inhibitors for Cathepsin K, an enzyme implicated in bone resorption. rsc.orgscielo.br These inhibitors, developed for the treatment of osteoporosis, often rely on the specific stereochemistry provided by proline-based starting materials to ensure effective binding to the enzyme's active site. documentsdelivered.comnih.gov

CCR5 Antagonists: This compound is a building block in the synthesis of antagonists for the CCR5 receptor, a critical co-receptor for HIV-1 entry into host cells. nih.gov The development of small-molecule CCR5 inhibitors represents a significant strategy in anti-HIV therapy, and the stereochemistry of these molecules is paramount for their efficacy. researchgate.netpku.edu.cn

In the agrochemical sector, the principle of chirality is equally important. The use of enantiomerically pure compounds can lead to products with higher efficacy and reduced environmental toxicity. nih.govnih.gov For instance, studies on the agrochemical flusulfinam (B13849508) have shown that the (R)-enantiomer possesses greater activity while being less toxic than its counterpart, highlighting the industrial advantage of stereospecific synthesis. nih.gov While direct examples of agrochemicals synthesized from (R)-2-Pyrrolidinemethanol Hydrochloride are not as widely documented as in pharmaceuticals, its utility as a chiral building block makes it a relevant precursor in this field.

| Pharmaceutical Class | Therapeutic Target | Relevance of Chirality |

|---|---|---|

| GHSR Agonists | Growth Hormone Secretagogue Receptor | Ensures specific binding and activation of the receptor. nih.gov |

| Cathepsin K Inhibitors | Cathepsin K Enzyme | Provides the correct 3D orientation to fit into the enzyme's active site for inhibition. nih.gov |

| CCR5 Antagonists | CCR5 Receptor | Crucial for blocking the viral entry pathway in HIV treatment. nih.govresearchgate.net |

Development of Chiral Drug Molecules

The development of single-enantiomer drugs is a cornerstone of modern medicine, as the different stereoisomers of a molecule can have vastly different pharmacological and toxicological profiles. nih.gov (R)-2-Pyrrolidinemethanol Hydrochloride is a key component of the "chiral pool," a collection of readily available, inexpensive, and enantiomerically pure compounds derived from natural sources. mdpi.comwikipedia.org

The use of this compound in synthesis falls into two main strategies:

Chiral Building Block: In this approach, the pyrrolidine ring and its stereocenter are incorporated directly into the final molecular structure of the drug. This is the most common use for this intermediate, where its inherent chirality dictates the stereochemistry of the final product, eliminating the need for complex asymmetric synthesis steps or costly resolution of racemic mixtures. wikipedia.org

Chiral Auxiliary: The compound can be temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The chiral auxiliary controls the direction from which reagents can attack the substrate, leading to the formation of a new stereocenter with a specific orientation. After the desired transformation, the auxiliary is cleaved from the molecule and can often be recovered and reused.

By starting with an enantiomerically pure compound like (R)-2-Pyrrolidinemethanol Hydrochloride, chemists can ensure that the final drug molecule has the precise three-dimensional shape required to interact effectively and selectively with its biological target, such as an enzyme or receptor. nih.gov This specificity enhances the drug's therapeutic effect and can significantly reduce the potential for side effects that might be associated with the other, inactive or harmful, enantiomer. ewa.pub

Economic and Environmental Advantages in Industrial Processes

The application of chiral pool synthesis, utilizing intermediates like (R)-2-Pyrrolidinemethanol Hydrochloride, offers significant economic and environmental benefits in industrial-scale chemical production. nih.govnumberanalytics.com These advantages stem from moving away from traditional racemic synthesis methods, which produce an equal mixture of both enantiomers.

Economic Advantages:

Improved Yields: In a racemic synthesis, the maximum theoretical yield of the desired enantiomer is only 50%. The other 50% is an unwanted byproduct that must be separated and often discarded. By using a chiral starting material, the synthesis is directed entirely toward the desired product, potentially doubling the theoretical yield and making the process far more efficient. numberanalytics.com

Elimination of Resolution Steps: The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is often a complex and expensive step in a manufacturing process. Chiral pool synthesis bypasses this requirement entirely, reducing capital investment, operational costs, and processing time. wikipedia.org

Environmental Advantages:

Waste Reduction: By avoiding the production of the unwanted enantiomer, chiral synthesis significantly reduces chemical waste. This concept, sometimes referred to as preventing "chiral pollution," aligns with the principles of green chemistry by improving atom economy. numberanalytics.com

| Parameter | Racemic Synthesis & Resolution | Chiral Pool Synthesis |

|---|---|---|

| Starting Material | Achiral (non-chiral) | Enantiomerically Pure (e.g., (R)-2-Pyrrolidinemethanol) |

| Max. Theoretical Yield of Desired Product | 50% | 100% |

| Chiral Resolution Step Required? | Yes (Costly and complex) | No |

| Waste Generation | High (at least 50% of product is waste) | Low (avoids creating unwanted enantiomer) |

| Process Efficiency | Lower | Higher |

Q & A

Basic: What synthetic methodologies are recommended for preparing enantiomerically pure (R)-2-Pyrrolidinemethanol Hydrochloride?

Methodological Answer:

Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is the reduction of a prochiral ketone precursor (e.g., 2-pyrrolidinone derivatives) using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents. Post-synthesis, the free base is treated with hydrochloric acid to form the hydrochloride salt. Purity (>95%) is confirmed via chiral HPLC with columns such as Chiralpak® AD-H or OD-H, using hexane/isopropanol mobile phases . For scale-up, recrystallization from ethanol/water mixtures improves enantiomeric excess (ee >98%) .

Basic: How should researchers characterize the structural and chemical identity of (R)-2-Pyrrolidinemethanol Hydrochloride?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (DO or DMSO-d) to confirm the pyrrolidine ring protons (δ 1.6–2.8 ppm) and methanol group (δ 3.4–3.8 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 118.1 for the free base; [M+Cl] at m/z 154.5 for the hydrochloride salt).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (CHClNO: C 39.1%, H 7.8%, N 9.1%) .

Advanced: How can researchers resolve discrepancies in reported enantiomeric excess (ee) values for (R)-2-Pyrrolidinemethanol Hydrochloride across studies?

Methodological Answer:

Discrepancies often arise from differences in chiral stationary phases or mobile-phase compositions. To standardize results:

Validate HPLC methods using USP/EP reference standards (if available) .

Cross-validate with polarimetry ([α] values in water or methanol) and compare against literature.

Perform kinetic resolution studies to identify potential racemization during synthesis or storage. For example, acidic conditions may protonate the chiral center, leading to ee degradation .

Advanced: What strategies are effective in analyzing and mitigating impurities in (R)-2-Pyrrolidinemethanol Hydrochloride batches?

Methodological Answer:

- Impurity Profiling : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect byproducts like (S)-enantiomer, unreacted ketone precursors, or N-alkylated derivatives.

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways. Hydrolytic cleavage of the methanol group is a common degradation route .

- Mitigation : Optimize reaction stoichiometry (e.g., excess HCl to prevent free base formation) and store samples in amber vials under nitrogen at –20°C .

Advanced: How can researchers assess the stability of (R)-2-Pyrrolidinemethanol Hydrochloride in aqueous solutions for pharmacological assays?

Methodological Answer:

- pH Stability Studies : Prepare buffered solutions (pH 1–9) and monitor degradation via UV-Vis (λ = 210–230 nm) over 24–72 hours. The compound is stable in acidic conditions (pH 3–5) but degrades rapidly at pH >7 due to nucleophilic attack on the pyrrolidine ring .

- Temperature Dependence : Use Arrhenius plots to predict shelf life. For example, at 25°C, t (time to 10% degradation) in pH 7.4 PBS is ~48 hours, necessitating fresh preparation for in vitro assays .

Advanced: What pharmacological mechanisms are hypothesized for (R)-2-Pyrrolidinemethanol Hydrochloride in CNS research?

Methodological Answer:

- Receptor Binding Assays : Screen against GPCRs (e.g., dopamine D, serotonin 5-HT) using radioligand displacement (e.g., H-spiperone for D).

- Functional Studies : Measure cAMP modulation in CHO-K1 cells transfected with target receptors. Preliminary data suggest partial agonism at adrenergic α-receptors (IC ~10 μM) .